molecular formula C12H9ClN2 B12218258 p-Chloroazobenzene CAS No. 6141-95-3

p-Chloroazobenzene

Cat. No.: B12218258
CAS No.: 6141-95-3
M. Wt: 216.66 g/mol
InChI Key: NJFDMENHTAYHMA-UHFFFAOYSA-N
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Description

p-Chloroazobenzene: is an organic compound characterized by the presence of a chloro group attached to the para position of an azobenzene molecule. Azobenzenes are well-known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications. The compound’s molecular formula is C12H9ClN2, and it is often used in research due to its unique photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Chloroazobenzene can be synthesized through the diazotization of p-chloroaniline followed by a coupling reaction with aniline. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of azobenzene. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: p-Chloroazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of p-Chloroazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization alters the compound’s geometry and electronic properties, enabling it to interact with various molecular targets. The process is initiated by the absorption of light, which induces a conformational change in the molecule .

Comparison with Similar Compounds

Uniqueness: p-Chloroazobenzene is unique due to the presence of the chloro group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific photochemical and electronic characteristics .

Properties

IUPAC Name

(4-chlorophenyl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFDMENHTAYHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871069
Record name 1-(4-Chlorophenyl)-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4340-77-6, 6141-95-3
Record name Azobenzene, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004340776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, (4-chlorophenyl)phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chloroazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chlorophenyl)-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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